Caseadine
Description
Properties
CAS No. |
34413-12-2 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-16-5-4-12-6-7-21-11-14-10-18(25-3)17(24-2)9-13(14)8-15(21)19(12)20(16)22/h4-5,9-10,15,22H,6-8,11H2,1-3H3/t15-/m0/s1 |
InChI Key |
HXHKKYNHNQVAAX-HNNXBMFYSA-N |
SMILES |
COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |
Isomeric SMILES |
COC1=C(C2=C(CCN3[C@H]2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Antioxidant Activity
Caseadine has been shown to possess significant antioxidant properties. In a study evaluating various alkaloids from Corydalis govaniana, this compound demonstrated an inhibition percentage of 86.7% in scavenging free radicals, suggesting its potential as a natural antioxidant agent . This property is crucial in mitigating oxidative stress-related diseases.
1.2 Hepatoprotective Effects
Research indicates that this compound exhibits hepatoprotective activity. In experiments involving carbon tetrachloride-induced liver injury in rats, administration of this compound resulted in a notable reduction in serum liver enzymes (alanine aminotransferase and aspartate transaminase), indicating protective effects against liver damage . Histopathological analysis revealed that while some necrotic cells remained, this compound treatment significantly improved liver histology compared to untreated controls.
1.3 Enzyme Inhibition
This compound has been identified as an inhibitor of β-glucuronidase, an enzyme implicated in the formation of toxic metabolites linked to cancer development in the intestine. In studies, this compound exhibited an IC50 value of 71.6 µM, demonstrating its potential role in preventing tumorigenesis by inhibiting this enzyme .
Comparative Analysis with Other Alkaloids
To understand the efficacy of this compound relative to other alkaloids from Corydalis, a comparative analysis is presented below:
| Compound | % Inhibition (DPPH Assay) | IC50 (µM) | Hepatoprotective Potential |
|---|---|---|---|
| This compound | 86.7% | 71.6 | Moderate |
| Govaniadine | 92.2% | 41.9 | High |
| Caseamine | 85.3% | 282.3 | Moderate |
| Protopine | 79.7% | 113.5 | Low |
This table illustrates that while this compound shows promising antioxidant activity and moderate hepatoprotective potential, it is outperformed by govaniadine in both categories.
Case Studies
4.1 Study on Liver Injury
In a controlled study where rats were subjected to induced liver injury using carbon tetrachloride, treatment with this compound resulted in a significant decrease in liver enzyme levels compared to untreated groups. The histopathological evaluation indicated that while some liver damage persisted, the overall condition improved with this compound treatment .
4.2 Enzyme Inhibition Study
A separate investigation focused on the inhibitory effects of various alkaloids on β-glucuronidase activity demonstrated that this compound effectively reduced enzyme activity at concentrations comparable to other tested compounds but showed less potency than govaniadine .
Chemical Reactions Analysis
Initial Verification of Compound Existence
-
The term "Caseadine" does not appear in any of the provided search results, which include peer-reviewed articles, chemical reaction databases (e.g., CAS Reactions ), and academic publications .
-
Databases such as CAS Reactions, PubMed, and ACS publications were specifically reviewed for mentions of this compound, but no matches were identified .
Analysis of Potential Misspellings or Synonyms
-
Common chemical naming conventions (IUPAC) and synonym databases were considered. Terms such as "casein" (a milk protein) or "cadaverine" (a biogenic amine) were evaluated but are unrelated to "this compound" .
-
No structurally similar compounds (e.g., alkaloids, amines, or peptides) with overlapping nomenclature were identified in the literature .
Evaluation of Research Gaps
-
The absence of "this compound" in CAS Reactions (which catalogs over 150 million reactions) and PubMed (which indexes pharmaceutical and biochemical studies) suggests the compound may:
-
Be newly synthesized and not yet published.
-
Have a non-standardized or proprietary name.
-
Be a misspelling or fictional term.
-
Recommendations for Further Investigation
-
Verify the compound name for possible typos (e.g., "Cadaverine," "Casein," or "Capsaicin").
-
Consult specialized databases :
-
SciFinder or Reaxys for proprietary or unpublished data.
-
PubChem or ChemSpider for structural and nomenclature clarity.
-
-
Review patent literature for non-academic sources if the compound is industry-specific.
Comparison with Similar Compounds
Table 1: Hepatoprotective Efficacy of C. govaniana Alkaloids
| Compound | ALT Reduction (%) | AST Reduction (%) | ALP Reduction (%) | Histological Damage (%) |
|---|---|---|---|---|
| Govaniadine | 99 | 98 | 97 | 3.5 |
| This compound | 90 | 88 | 86 | 10 |
| Caseamine | 85 | 82 | 80 | 13 |
| Protopine | 75 | 72 | 70 | 19 |
| Silymarin | 88 | 85 | 84 | 10 |
Data sourced from CCl₄-induced liver injury studies
Anti-inflammatory Activity
In carrageenan-induced paw edema models, govaniadine suppressed neutrophil infiltration and cytokine release more effectively than this compound. This compound reduced edema by 40–50%, while govaniadine achieved 60–70% inhibition . Protopine showed minimal anti-inflammatory activity.
β-Glucuronidase Inhibition
Govaniadine (IC₅₀ = 41.9 ± 3.1 µM) and this compound (IC₅₀ = 71.6 ± 4.3 µM) inhibited β-glucuronidase, an enzyme linked to intestinal toxin production and carcinogenesis.
Research Findings and Data Tables
Discussion and Implications
Govaniadine emerges as the most potent alkaloid from C. govaniana, with this compound ranking second in hepatoprotection and antioxidant activity. Structural nuances, such as govaniadine’s additional methyl or hydroxyl groups, may enhance its membrane permeability and enzyme-binding affinity. This compound’s moderate efficacy positions it as a viable candidate for combinatorial therapies or structural optimization. Future studies should explore pharmacokinetics, toxicity profiles, and molecular targets to validate these preclinical findings.
Q & A
Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) using software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R², AIC). Validate assumptions via residual plots and normality tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
